8-Methyl-1,7-phenanthroline
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Overview
Description
8-Methyl-1,7-phenanthroline is a derivative of phenanthroline, a polycyclic aromatic hydrocarbon. Phenanthroline and its derivatives are well-known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,7-phenanthroline typically involves the cyclization of appropriate precursors. One common method is the Skraup reaction, which involves the cyclization of o-phenylenediamines with glycerol and sulfuric acid in the presence of an oxidizing agent . The reaction conditions, such as temperature and reaction time, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-1,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for specific applications.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products of these reactions include N-oxides, reduced phenanthroline derivatives, and various substituted phenanthrolines, each with distinct chemical and physical properties .
Scientific Research Applications
8-Methyl-1,7-phenanthroline has a wide range of applications in scientific research:
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: It is used in the development of advanced materials, such as luminescent polymers and sensors.
Mechanism of Action
The mechanism of action of 8-Methyl-1,7-phenanthroline primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes, disrupt metal ion homeostasis, and generate reactive oxygen species (ROS) that induce cellular damage . The compound targets various molecular pathways, including those involved in oxidative stress and metal ion transport.
Comparison with Similar Compounds
1,10-Phenanthroline: A widely studied compound with similar chelating properties but without the methyl group at the 8th position.
2,2’-Bipyridine: Another chelating ligand with a different structural arrangement, offering distinct coordination chemistry.
4,7-Diphenyl-1,10-phenanthroline: A derivative with phenyl groups that enhance its photophysical properties.
Uniqueness: 8-Methyl-1,7-phenanthroline is unique due to the presence of the methyl group, which can influence its electronic properties and reactivity. This modification can enhance its stability and selectivity in forming metal complexes, making it a valuable compound in various applications.
Properties
CAS No. |
61351-93-7 |
---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
8-methyl-1,7-phenanthroline |
InChI |
InChI=1S/C13H10N2/c1-9-4-6-11-12(15-9)7-5-10-3-2-8-14-13(10)11/h2-8H,1H3 |
InChI Key |
JZENKAZHWWTAGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
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